Technical Guide: 3,5-Bis(methoxycarbonyl)benzoic Acid
Technical Guide: 3,5-Bis(methoxycarbonyl)benzoic Acid
CAS Number: 38588-64-6
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,5-Bis(methoxycarbonyl)benzoic acid, a key chemical intermediate. It includes its physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in the fields of materials science and medicinal chemistry.
Compound Identification and Properties
3,5-Bis(methoxycarbonyl)benzoic acid, also known as Dimethyl trimesicate or 1,3,5-Benzenetricarboxylic acid, dimethyl ester, is a derivative of trimesic acid.[1][2] Its unique trifunctional structure, featuring one carboxylic acid group and two methyl ester groups, makes it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of 3,5-Bis(methoxycarbonyl)benzoic acid
| Property | Value | Source |
| CAS Number | 38588-64-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀O₆ | [1][2][3] |
| Molecular Weight | 238.19 g/mol | [1][2][3] |
| IUPAC Name | 3,5-bis(methoxycarbonyl)benzoic acid | [2] |
| Synonyms | Dimethyl trimesicate, Trimesic acid dimethyl ester, 1,3,5-Benzenetricarboxylic acid dimethyl ester | [1][2] |
| Predicted pKa | 3.46 ± 0.10 | [4] |
Synthesis of 3,5-Bis(methoxycarbonyl)benzoic Acid
The synthesis of 3,5-Bis(methoxycarbonyl)benzoic acid can be achieved through the selective hydrolysis of Trimethyl 1,3,5-benzenetricarboxylate.[1] This method provides a reliable route to obtain the desired product with a good yield.
Experimental Protocol: Selective Hydrolysis
This protocol is adapted from a known synthetic method.[1]
Materials:
-
Trimethyl 1,3,5-benzenetricarboxylate (starting material)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 N Sodium hydroxide (NaOH) aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolution: Dissolve Trimethyl 1,3,5-benzenetricarboxylate (e.g., 62 g, 246 mmol) in a mixture of methanol (800 mL) and water.
-
Hydrolysis: Slowly add 1 N aqueous sodium hydroxide solution (221 mL, 221 mmol) to the solution under vigorous stirring. The suspension will gradually dissolve over approximately 8 hours.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 18 hours.
-
Solvent Removal: Remove the solvent by vacuum distillation.
-
Extraction: Add dichloromethane (600 mL) to the remaining solid. Wash the organic phase with a saturated aqueous sodium bicarbonate solution (3 x 500 mL).
-
Product Isolation: Separate the organic layer. The solid crude product can be collected by filtration.
-
Analysis: Analyze the crude product by LC-MS to confirm the molecular weight of the target product (MW: 238). The reported yield for this procedure is approximately 83%.[1]
Figure 1: Synthesis Workflow for 3,5-Bis(methoxycarbonyl)benzoic acid
Caption: A flowchart illustrating the synthesis of 3,5-Bis(methoxycarbonyl)benzoic acid.
Applications in Research and Development
The trifunctional nature of 3,5-Bis(methoxycarbonyl)benzoic acid makes it a versatile building block in several areas of chemical research and development.
Metal-Organic Frameworks (MOFs)
As a derivative of trimesic acid, this compound can serve as a tritopic linker in the synthesis of Metal-Organic Frameworks (MOFs).[5][6][7] The carboxylate group and the two ester groups (which can be hydrolyzed in situ or post-synthetically) can coordinate with metal ions to form porous, crystalline structures. The specific geometry of the linker influences the topology and properties of the resulting MOF.[8] Benzoic acid and its derivatives are also used as modulators in MOF synthesis to control crystal growth and introduce defects, which can enhance properties like surface area and hydrophobicity.[9][10]
Figure 2: Logical Relationship in MOF Synthesis
Caption: The role of 3,5-Bis(methoxycarbonyl)benzoic acid as a linker in MOF synthesis.
Dendrimer Synthesis
The structure of 3,5-Bis(methoxycarbonyl)benzoic acid is analogous to building blocks used in the convergent synthesis of dendrimers. Dendrimers are highly branched, well-defined macromolecules with a central core. The functional groups of this benzoic acid derivative can be reacted in a stepwise fashion to build up the dendritic structure, generation by generation. This precise, controlled synthesis allows for the creation of macromolecules with specific sizes, shapes, and surface functionalities.
Drug Development and Medicinal Chemistry
Benzoic acid and its derivatives are a well-established class of compounds with a wide range of biological activities.[1] They serve as important scaffolds in the design and synthesis of new therapeutic agents. While specific biological activities for 3,5-Bis(methoxycarbonyl)benzoic acid are not extensively documented in publicly available literature, its structure provides multiple points for chemical modification, making it a potentially valuable intermediate in the synthesis of more complex, biologically active molecules.
References
- 1. 1,3,5-BENZENETRICARBOXYLIC ACID DIMETHYL ESTER | 38588-64-6 [chemicalbook.com]
- 2. 3,5-Bis(methoxycarbonyl)benzoic acid | C11H10O6 | CID 12411418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Trimesic Acid CAS 554-95-0: Properties, Synthesis, and Industrial Applications [sinocurechem.com]
- 7. blog.strem.com [blog.strem.com]
- 8. researchgate.net [researchgate.net]
- 9. ac1.hhu.de [ac1.hhu.de]
- 10. iris.unito.it [iris.unito.it]
